

# An In-depth Technical Guide to 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde

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## Compound of Interest

Compound Name: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde

Cat. No.: B062310

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde**. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on structurally related compounds with computationally predicted data to offer a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel furan and nitroaromatic derivatives.

## Introduction

**4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** is a unique organic molecule that incorporates three key functional moieties: a furan ring, a nitrobenzaldehyde core, and a thioether linkage. The furan ring is a common scaffold in many biologically active compounds and approved drugs, known to confer a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.<sup>[1][2]</sup> The nitroaromatic group can also be found in various therapeutic agents and is often explored for its potential in developing hypoxia-activated prodrugs for cancer therapy. The thioether linkage provides structural flexibility and can influence the compound's pharmacokinetic properties. The strategic

combination of these groups suggests that **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** may possess interesting and potentially useful biological properties, warranting further investigation.

## Physicochemical Properties

Direct experimental data for many of the physicochemical properties of **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** are not readily available in the public domain. The following table summarizes known identifiers and computationally predicted properties to provide a working profile for this compound.

Property	Value	Source
IUPAC Name	4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde	-
CAS Number	175278-53-2	[3]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>4</sub> S	[3]
Molecular Weight	263.27 g/mol	[3]
Predicted Melting Point	110-125 °C	Computational
Predicted Boiling Point	450-550 °C	Computational
Predicted LogP	2.5 - 3.5	Computational
Predicted Water Solubility	Low	Computational
Predicted pKa	No ionizable groups within physiological pH	Computational

Note: Predicted values are generated using standard computational models and should be confirmed by experimental analysis.

## Synthesis and Characterization

While a specific, published experimental protocol for the synthesis of **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** was not identified, a plausible synthetic route can be

proposed based on established methods for the synthesis of aryl thioethers.[4][5][6] The most likely approach involves a nucleophilic aromatic substitution reaction.

## Proposed Synthetic Protocol

A potential synthesis route is the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-ylmethanethiol in the presence of a suitable base.

Reaction Scheme:

Detailed Experimental Protocol:

- **Reactant Preparation:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Addition of Base:** Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate ( $K_2CO_3$ ) or cesium carbonate ( $Cs_2CO_3$ ), to the reaction mixture. Stir the suspension at room temperature for 15-20 minutes.
- **Addition of Thiol:** Slowly add 1.0 to 1.2 equivalents of furan-2-ylmethanethiol to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
- **Purification:** Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

## Characterization

The identity and purity of the synthesized **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will confirm the chemical structure by showing the expected signals and coupling patterns for the aromatic, furan, aldehyde, and methylene protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, including the aldehyde carbonyl ( $\text{C}=\text{O}$ ) stretch, the nitro ( $\text{NO}_2$ ) asymmetric and symmetric stretches, and the C-S stretch.
- Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity.

## Potential Biological Activities and Signaling Pathways

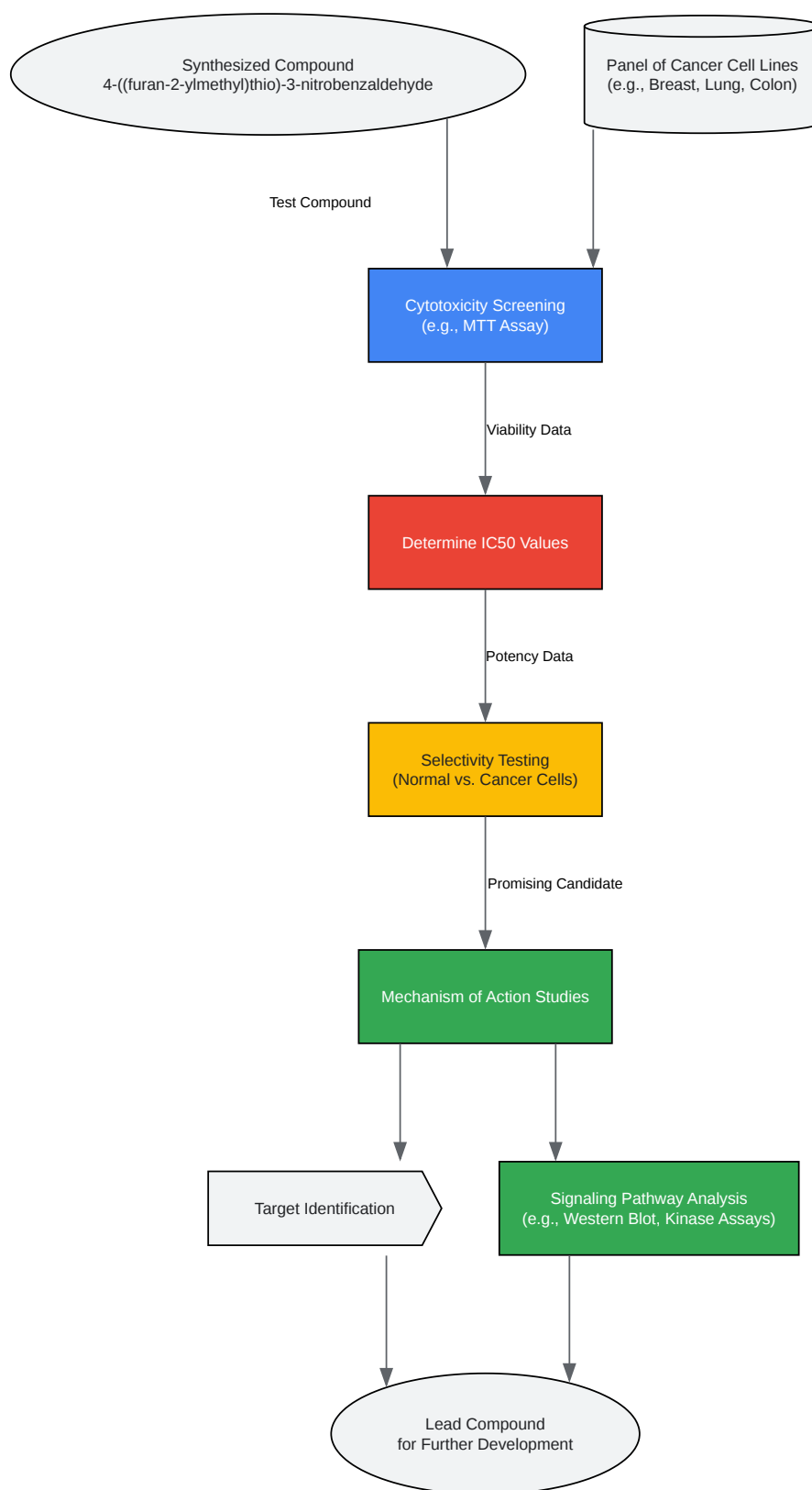
There is no specific biological activity or signaling pathway data available for **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** in the current literature. However, based on the activities of its constituent moieties, some potential therapeutic areas can be hypothesized.

- Anticancer Activity: Furan derivatives have been extensively studied for their anticancer properties.<sup>[7]</sup> The presence of the nitroaromatic group could also confer selectivity towards hypoxic cancer cells, a common feature of solid tumors.
- Antimicrobial Activity: Many furan-containing compounds exhibit broad-spectrum antibacterial and antifungal activities.<sup>[1][2]</sup>

Given the novelty of this compound, a logical first step would be to screen it for cytotoxic effects against a panel of cancer cell lines.

## Proposed Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde**.



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Caption: A proposed workflow for the initial biological screening of **4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde**.

## Conclusion

**4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde** is a novel compound with the potential for interesting biological activities due to the combination of furan, nitroaromatic, and thioether functionalities. This technical guide has provided a summary of its known and predicted physicochemical properties, a plausible synthetic route, and a roadmap for its initial biological evaluation. Further experimental investigation is required to validate the predicted data and to explore the therapeutic potential of this molecule. This document serves as a foundational resource to stimulate and guide future research efforts.

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